Radequinil (AC-3933): A Technical Guide for Researchers
Radequinil (AC-3933): A Technical Guide for Researchers
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Radequinil, also known as AC-3933, is a novel cognitive-enhancing agent that acts as a partial inverse agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Developed by Dainippon Sumitomo Pharma, it reached Phase II clinical trials for the treatment of Alzheimer's disease. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Radequinil, intended to serve as a technical resource for researchers in neuroscience and drug development.
Chemical Structure and Properties
Radequinil is a synthetic, non-benzodiazepine compound with a distinct naphthyridinone core structure.
Chemical Structure:
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IUPAC Name: 5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one
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Molecular Formula: C₁₈H₁₄N₄O₃
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Molecular Weight: 334.33 g/mol
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 219846-31-8 | [1] |
| PubChem CID | 9934731 | |
| Synonyms | AC-3933 | [1][2] |
Mechanism of Action and Signaling Pathway
Radequinil exerts its pro-cognitive effects by modulating the activity of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Binding Affinity:
Radequinil demonstrates high affinity for the benzodiazepine binding site on the GABAA receptor complex. The reported binding affinities (Ki) are:
| Ligand | Kᵢ (nM) |
| GABA-stimulated | 6.11 |
| GABA-unstimulated | 5.15 |
Source: MedchemExpress, TargetMol[2][3]
Signaling Pathway:
As a partial inverse agonist, Radequinil binds to the benzodiazepine site and induces a conformational change in the GABAA receptor that is opposite to that caused by agonists like benzodiazepines. This action reduces the efficiency of GABA-mediated chloride ion influx, thereby decreasing the overall inhibitory tone in neuronal circuits. This disinhibition is thought to enhance the activity of cholinergic and glutamatergic systems, which are crucial for cognitive processes.
